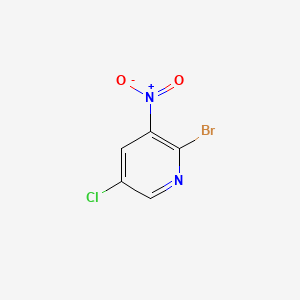

2-Bromo-5-chloro-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132666. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMIDVIAQMFGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299773 | |

| Record name | 2-Bromo-5-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75806-86-9 | |

| Record name | 75806-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-3-nitropyridine is a halogenated nitro-substituted pyridine derivative. Its specific substitution pattern imparts a unique electronic and steric profile, making it a potentially valuable building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in synthesis, purification, and formulation. This technical guide provides a summary of the known physical characteristics of this compound and outlines the standard experimental protocols for their determination.

Core Physical Properties

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₅H₂BrClN₂O₂ | Calculated |

| Molecular Weight | 237.44 g/mol | Calculated |

| Appearance | Solid (predicted) | Supplier Information |

| Melting Point | Data not available | Literature Search |

| Boiling Point | Data not available | Literature Search |

| Solubility | Data not available | Literature Search |

Note: It is imperative to experimentally determine the melting point, boiling point, and solubility for this specific isomer, as values can vary significantly between isomers. For example, the isomer 5-Bromo-2-chloro-3-nitropyridine has a reported melting point of 64-70 °C.[1][2] Another isomer, 2-Bromo-3-chloro-5-nitropyridine, has a reported boiling point of 292.5 °C.[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a controlled temperature ramp and a means of observing the sample.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is gradually increased. The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For a solid compound, the boiling point is determined at reduced pressure to prevent decomposition.

Methodology: Distillation Method (at reduced pressure)

-

Apparatus: A micro-distillation apparatus is assembled, including a flask, a condenser, a receiving flask, and connections to a vacuum pump and a manometer.

-

Procedure: A small sample of this compound is placed in the distillation flask. The system is evacuated to a specific pressure. The sample is then heated, and the temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that pressure.

Solubility Determination

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Testing

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of a solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a controlled temperature, and the solubility is observed. This is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Classification: The compound is classified as soluble, partially soluble, or insoluble in each solvent.

Caption: Solubility Testing Workflow.

Spectroscopic Characterization

Spectroscopic data provides structural confirmation of the molecule. While specific spectra for this compound are not publicly available, the expected spectral features based on its functional groups are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo, chloro, and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with carbons attached to electronegative substituents appearing at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C-Br | Stretch | 600 - 500 |

| C-Cl | Stretch | 800 - 600 |

| C=N, C=C (pyridine ring) | Stretch | 1600 - 1450 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| NO₂ | Asymmetric Stretch | 1550 - 1500 |

| NO₂ | Symmetric Stretch | 1355 - 1315 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks, which can be used to confirm the presence and number of these halogen atoms.

Conclusion

This technical guide summarizes the currently available physical property data for this compound and provides a framework for the experimental determination of its key physical characteristics. Due to the limited availability of specific experimental data for this isomer, researchers are strongly encouraged to perform these measurements to ensure the accuracy of their work. The provided experimental protocols and expected spectroscopic features will serve as a valuable resource for scientists and professionals working with this compound.

References

An In-depth Technical Guide to 2-Bromo-5-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-3-nitropyridine is a halogenated nitro-substituted pyridine derivative. Halogenated pyridines are a significant class of heterocyclic compounds widely utilized as versatile intermediates in the synthesis of a broad spectrum of chemical entities, including pharmaceuticals, agrochemicals, and materials science products. The presence of multiple reactive sites on the pyridine ring—a bromine atom, a chlorine atom, and a nitro group—makes this compound a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 2-position, a chlorine atom at the 5-position, and a nitro group at the 3-position.

graph "Chemical_Structure_of_this compound" {

layout=neato;

node [shape=plaintext];

bgcolor="#FFFFFF";

Define nodes for the pyridine ring and substituents

N [label="N", pos="0,1.1!", fontcolor="#202124"];

C1 [label="C", pos="-0.95,0.55!", fontcolor="#202124"];

C2 [label="C", pos="-0.95,-0.55!", fontcolor="#202124"];

C3 [label="C", pos="0,-1.1!", fontcolor="#202124"];

C4 [label="C", pos="0.95,-0.55!", fontcolor="#202124"];

C5 [label="C", pos="0.95,0.55!", fontcolor="#202124"];

Br [label="Br", pos="1.9,1.1!", fontcolor="#EA4335"];

Cl [label="-Cl", pos="-1.9,-1.1!", fontcolor="#34A853"];

NO2_N [label="N", pos="-1.9,1.1!", fontcolor="#4285F4"];

O1 [label="O", pos="-2.4,1.6!", fontcolor="#EA4335"];

O2 [label="O", pos="-1.4,1.6!", fontcolor="#EA4335"];

Draw the bonds for the pyridine ring

N -- C1 [color="#202124"];

C1 -- C2 [color="#202124"];

C2 -- C3 [color="#202124"];

C3 -- C4 [color="#202124"];

C4 -- C5 [color="#202124"];

C5 -- N [color="#202124"];

Draw double bonds in the pyridine ring

edge [style=bold, color="#202124"];

N -- C5;

C1 -- C2;

C3 -- C4;

Draw bonds to the substituents

C5 -- Br [color="#202124"];

C2 -- Cl [color="#202124"];

C1 -- NO2_N [color="#202124"];

NO2_N -- O1 [style=bold, color="#202124"];

NO2_N -- O2 [color="#202124"];

}

Figure 2. Drug discovery workflow utilizing this compound.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its multifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. While detailed experimental protocols and specific biological applications for this exact isomer are not extensively documented in the public domain, the general reactivity patterns of related compounds suggest its utility as a versatile building block. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in the development of novel therapeutics and other advanced materials.

In-Depth Technical Guide: 2-Bromo-5-chloro-3-nitropyridine (CAS 75806-86-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-3-nitropyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, a probable synthetic route, its reactivity profile, and potential applications as a chemical intermediate.

Core Compound Properties

This compound is a solid, crystalline powder, typically appearing as a very pale yellow to yellow substance.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 75806-86-9 | [2][3] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [2][3] |

| Molecular Weight | 237.44 g/mol | [2][3] |

| Melting Point | 75.0 to 79.0 °C | [2] |

| Boiling Point | 250.3 °C at 760 mmHg | [2] |

| Density | 1.936 g/cm³ | [2] |

| Flash Point | 105.2 °C | [2] |

| Physical Form | Solid, Crystalline Powder | [1] |

| Appearance | Very Pale Yellow to Yellow | [1] |

| InChI Key | VFMIDVIAQMFGGP-UHFFFAOYSA-N | [3] |

| SMILES | [O-]--INVALID-LINK--c1cc(Cl)cnc1Br | [3] |

Synthesis and Experimental Protocols

While specific, detailed peer-reviewed experimental protocols for the synthesis of this compound are not widely published, a probable and efficient synthetic route involves the diazotization of the corresponding aminopyridine precursor, 5-chloro-3-nitropyridin-2-amine, followed by a Sandmeyer-type reaction. This class of reactions is a cornerstone in aromatic chemistry for the conversion of aryl amines to aryl halides.

Proposed Synthesis: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl diazonium salts, using copper salts as a catalyst.[4] The transformation proceeds via a radical-nucleophilic aromatic substitution mechanism.[4]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established procedures for Sandmeyer reactions on related heterocyclic amines.

-

Step 1: Diazotization of 5-chloro-3-nitropyridin-2-amine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-chloro-3-nitropyridin-2-amine in an aqueous solution of hydrobromic acid (HBr).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension while maintaining the temperature below 5 °C.

-

Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

-

-

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature.

-

-

Step 3: Work-up and Purification

-

Extract the product from the reaction mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

-

Reactivity and Potential Applications

The reactivity of this compound is dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of the nitro group and the two halogen atoms. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position and the chlorine atom at the 5-position are potential leaving groups in SNAr reactions. The electron-withdrawing nitro group at the 3-position activates the ring towards nucleophilic attack. The relative reactivity of the two halogen atoms towards substitution will depend on the nature of the nucleophile and the reaction conditions. Generally, in such systems, the halogen at the position ortho or para to the strongly electron-withdrawing nitro group is more activated.

Potential SNAr Workflow:

References

Synthesis of 2-Bromo-5-chloro-3-nitropyridine from 2-aminopyridine precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 2-Bromo-5-chloro-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research, starting from 2-aminopyridine precursors. The synthesis is a multi-step process involving chlorination, nitration, and a subsequent Sandmeyer-type diazotization and bromination. This document provides a comprehensive overview of the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from 2-aminopyridine proceeds through a three-step reaction sequence. The initial step involves the selective monochlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine. This is followed by the nitration of the chlorinated intermediate to introduce a nitro group at the 3-position, forming 2-amino-5-chloro-3-nitropyridine. The final step is the conversion of the amino group to a bromo group via a diazotization reaction followed by treatment with a bromine source.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies and quantitative data for each key step in the synthesis.

Step 1: Synthesis of 2-Amino-5-chloropyridine

The selective monochlorination of 2-aminopyridine at the 5-position is crucial to avoid the formation of the di-substituted by-product, 2-amino-3,5-dichloropyridine. This is typically achieved by conducting the reaction in a strongly acidic medium.[1]

Experimental Protocol:

2-aminopyridine is dissolved in a strongly acidic medium, such as concentrated hydrochloric acid.[1] The solution is cooled, typically to 0°C, and a chlorinating agent is added portion-wise while maintaining the low temperature.[2] After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The product, 2-amino-5-chloropyridine, can then be isolated by neutralization and filtration.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Aminopyridine | [1] |

| Chlorinating Agent | Chlorine gas | [2] |

| Solvent/Medium | Methanol, Dry ice-methanol bath | [2] |

| Temperature | 0°C | [2] |

| Yield | ~70% | [2] |

Step 2: Synthesis of 2-Amino-5-chloro-3-nitropyridine

The nitration of 2-amino-5-chloropyridine is a critical step that introduces the nitro group at the 3-position. The reaction proceeds via a 2-nitramino-5-chloropyridine intermediate, which then rearranges to the desired product.[2][3] Optimization of the reaction conditions, specifically the ratio of nitric acid to sulfuric acid, is key to achieving high yields.[3]

Experimental Protocol:

2-amino-5-chloropyridine is added to a pre-mixed nitrating acid, which consists of concentrated sulfuric acid and nitric acid.[3] The addition is carried out at a controlled low temperature to manage the exothermic reaction. The optimal conditions reported involve a nitric acid ratio of 1.04 and a D.V.S. (Dehydrating Value of Sulfuric acid) of 2.25.[3] After the addition, the reaction mixture is stirred, allowing the rearrangement of the nitramino intermediate to the 3-nitro product. The product is then isolated by pouring the reaction mixture onto ice and neutralizing it.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Amino-5-chloropyridine | [3] |

| Reagents | Nitric acid, Sulfuric acid | [3] |

| Key Intermediate | 2-Nitramino-5-chloropyridine | [2][3] |

| Optimized Yield | 87.5% | [3] |

Step 3: Synthesis of this compound

The final step involves the conversion of the amino group of 2-amino-5-chloro-3-nitropyridine to a bromo group. This is achieved through a Sandmeyer-type reaction, which involves diazotization of the primary amine followed by displacement with a bromide ion.[4][5][6][7]

Experimental Protocol:

2-Amino-5-chloro-3-nitropyridine is dissolved in hydrobromic acid and cooled to 0°C.[8] A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5°C, to form the diazonium salt.[8][9] Subsequently, a solution of bromine in water is added, and the reaction mixture is stirred at room temperature.[8] The reaction is then basified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed to yield the final product, this compound.[8]

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Amino-5-chloro-3-nitropyridine | [8] |

| Reagents | Hydrobromic acid, Sodium nitrite, Bromine | [8] |

| Temperature | 0°C for diazotization, Room temperature for bromination | [8] |

| Yield | 73.0% | [8] |

Signaling Pathways and Logical Relationships

The chemical transformations in this synthesis can be visualized as a series of interconnected steps, each with specific inputs and outputs.

Caption: Chemical transformation pathway from precursor to final product.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these protocols to their specific laboratory conditions. As with all chemical syntheses, appropriate safety precautions should be taken at all times.

References

- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 3. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]

- 4. nbinno.com [nbinno.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

2-Bromo-5-chloro-3-nitropyridine molecular weight and formula

An In-depth Technical Guide to 2-Bromo-5-chloro-3-nitropyridine for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key intermediate in organic synthesis. The document details its chemical properties, outlines a relevant synthesis protocol, and includes safety and handling information pertinent to a laboratory and research environment.

Core Chemical Properties

This compound is a halogenated nitropyridine derivative utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring bromine, chlorine, and a nitro group on a pyridine ring, offers multiple reaction sites for synthetic transformations.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 75806-86-9 | [4][5] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [4][5] |

| Molecular Weight | 237.44 g/mol | [4][5] |

| Physical State | Solid | [5] |

| InChI Key | VFMIDVIAQMFGGP-UHFFFAOYSA-N | [5] |

| SMILES String | [O-]--INVALID-LINK--c1cc(Cl)cnc1Br | [5] |

Note: The isomeric compound 5-Bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) shares the same molecular formula and weight.

Synthesis and Experimental Protocols

The synthesis of halogenated nitropyridines often involves multi-step procedures starting from more common pyridine derivatives. While a direct synthesis for this compound was not detailed in the provided context, a well-documented protocol for its isomer, 5-Bromo-2-chloro-3-nitropyridine, illustrates a common synthetic strategy involving diazotization followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-3-nitropyridine

This procedure outlines the conversion of 2-amino-5-bromo-3-nitropyridine to 5-bromo-2-chloro-3-nitropyridine.[6][7]

Materials:

-

2-amino-5-bromo-3-nitropyridine (0.1 mol)

-

6 M Hydrochloric acid (250 ml)

-

Sodium nitrite (NaNO₂) (0.12 mol)

-

Copper(I) chloride (CuCl) (0.13 mol) in 38% hydrochloric acid

-

0.88 ammonia solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel

-

Isohexane

-

Ethyl acetate

Procedure:

-

Diazotization: 2-amino-5-bromo-3-nitropyridine is ground to a fine powder and suspended in 6 M hydrochloric acid.[6][7] The mixture is cooled to 0°C in an ice bath. Solid sodium nitrite is added slowly, ensuring the internal temperature remains below 5°C.[6][7] The reaction is stirred at 0°C for 1 hour after the addition is complete.[6][7]

-

Sandmeyer Reaction: A solution of freshly prepared copper(I) chloride in degassed 38% hydrochloric acid is added to the diazonium salt suspension.[6] The reaction mixture is gradually warmed to room temperature over 90 minutes and then heated to 70°C to ensure complete decomposition of the diazonium salt.[6]

-

Work-up and Extraction: The mixture is cooled and diluted with water. The pH is adjusted to approximately 9 using 0.88 ammonia solution.[6] The product is then extracted with diethyl ether.[6] The organic layer is washed sequentially with 5% ammonia, water, and brine.[6][7]

-

Purification: The organic layer is dried over anhydrous sodium sulfate.[6][7] After filtration, the solution is pre-adsorbed onto silica gel and purified by flash chromatography using a gradient elution of 5% to 20% ethyl acetate in isohexane.[6][7] This yields 5-bromo-2-chloro-3-nitropyridine as a light yellow solid.[6][7]

Caption: A flowchart of the key stages in the synthesis of 5-Bromo-2-chloro-3-nitropyridine.

Safety and Handling

This compound and its isomers are classified as hazardous chemicals and must be handled with appropriate safety precautions.

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Classification | Precautionary Measures | Reference |

| H301/H302 | Toxic/Harmful if swallowed | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. | [8][9] |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. | [8] |

| H318 | Causes serious eye damage | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [8] |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a suitable respirator if high concentrations of dust are present.[8]

-

Hand Protection: Wear impervious gloves.[8]

-

Eye Protection: Use safety glasses or goggles.[8]

-

Body Protection: Wear protective work clothing.[8]

Storage: Store in a cool, well-ventilated area.[3] Keep the container tightly closed.

Applications in Research and Development

As a versatile chemical intermediate, this compound is a valuable starting material for creating a diverse range of more complex heterocyclic compounds. The presence of three distinct reactive sites—the bromo, chloro, and nitro groups—allows for selective and sequential chemical modifications. This makes it a key component in the synthesis of novel compounds for pharmaceutical and agrochemical research.[1][2] Researchers can leverage this intermediate for developing new anti-cancer agents, other therapeutic drugs, and functional materials.[1][2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. scbt.com [scbt.com]

- 5. This compound AldrichCPR 75806-86-9 [sigmaaldrich.com]

- 6. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Bromo-2-chloro-3-nitropyridine | 67443-38-3 [chemicalbook.com]

- 8. accelachem.com [accelachem.com]

- 9. 5-Bromo-2-chloro-3-nitropyridine | 67443-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Reactivity of Halogens on the 3-Nitropyridine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of halogens (Fluorine, Chlorine, Bromine, and Iodine) substituted on the 3-nitropyridine ring, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is pivotal in medicinal chemistry and materials science for the synthesis of novel compounds with diverse applications. This document outlines the underlying principles governing reactivity, presents available quantitative data, details experimental protocols, and provides visual representations of reaction mechanisms and workflows.

Introduction to Nucleophilic Aromatic Substitution on 3-Nitropyridine

The 3-nitropyridine core is an electron-deficient aromatic system, a characteristic enhanced by the potent electron-withdrawing nature of the nitro group. This electronic feature makes the pyridine ring susceptible to nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group, typically a halogen, on the aromatic ring.

The position of the halogen and the nitro group on the pyridine ring significantly influences the reactivity. Halogens at the 2- and 4-positions relative to the pyridine nitrogen are generally more reactive towards nucleophilic substitution. This is because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2] While 3-halopyridines are typically unreactive in SNAr reactions due to the inability to delocalize the negative charge onto the ring nitrogen, the presence of a strong electron-withdrawing group like a nitro group at the 3-position can activate adjacent positions (2- and 4-) to nucleophilic attack.[2][3]

The general mechanism for the SNAr reaction on a halo-3-nitropyridine proceeds via a two-step addition-elimination pathway, as illustrated below for a 2-halo-3-nitropyridine.

References

- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 3. youtube.com [youtube.com]

In-Depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-5-chloro-3-nitropyridine (CAS Number: 75806-86-9). This document is intended to be a core resource for researchers and professionals in drug development and organic synthesis, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 75806-86-9 |

| Molecular Formula | C₅H₂BrClN₂O₂ |

| Molecular Weight | 237.44 g/mol |

| Chemical Structure | O=--INVALID-LINK--[O-] |

Spectroscopic Data

While a complete set of publicly available, peer-reviewed spectroscopic data for this compound is limited, this section compiles the expected and reported data based on the analysis of its structural analogues and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.5 | Doublet (d) | ~2-3 |

| H-6 | 8.5 - 9.0 | Doublet (d) | ~2-3 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts are influenced by the electronegative substituents (Bromo, Chloro, and Nitro groups).

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 150 - 155 |

Note: These are estimated ranges and require experimental verification.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.

| Ion | m/z (relative to most abundant isotopes) | Expected Isotopic Pattern |

| [M]⁺ | 236 | M, M+2, M+4 peaks due to Br/Cl isotopes |

| [M-NO₂]⁺ | 190 | Isotopic pattern for Br/Cl containing fragment |

| [M-Br]⁺ | 157 | Isotopic pattern for Cl containing fragment |

| [M-Cl]⁺ | 201 | Isotopic pattern for Br containing fragment |

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex molecular ion cluster.[1] The relative intensities of the M, M+2, and M+4 peaks can be used to confirm the presence of one bromine and one chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro group and the aromatic pyridine ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ stretch | 1340 - 1360 | Strong |

| C=N stretching (pyridine ring) | 1550 - 1620 | Medium |

| C=C stretching (pyridine ring) | 1400 - 1500 | Medium |

| C-Cl stretch | 700 - 800 | Strong |

| C-Br stretch | 500 - 600 | Strong |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Accurately weigh 10-20 mg of this compound.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[3]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

3.1.2. Data Acquisition

-

The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

The instrument's magnetic field is locked using the deuterium signal from the solvent.

-

The magnetic field homogeneity is optimized by shimming to obtain sharp, well-resolved peaks.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[2]

Mass Spectrometry Protocol

3.2.1. Sample Introduction and Ionization

-

A few micrograms of the solid sample are introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Electron Ionization (EI) is a common method for the analysis of such organic compounds.[5] A standard electron energy of 70 eV is used to generate positive ions.

3.2.2. Mass Analysis and Detection

-

The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, and the data is plotted as a mass spectrum.

-

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the molecular ion and key fragments.

Infrared (IR) Spectroscopy Protocol

3.3.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6]

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.[6]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.[6]

3.3.2. Data Acquisition

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. 75806-86-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. organomation.com [organomation.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. drawellanalytical.com [drawellanalytical.com]

The Impact of Electron-Withdrawing Groups on Pyridine Ring Reactivity: A Technical Guide for Drug Development

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its reactivity and physicochemical properties can be finely tuned through the introduction of various substituents. This technical guide provides an in-depth analysis of the effects of electron-withdrawing groups (EWGs) on the reactivity of the pyridine ring. We will explore the influence of EWGs on electrophilic and nucleophilic aromatic substitution, the basicity of the ring nitrogen, and the implications of these modifications for drug design and development, with a focus on applications such as kinase inhibition. This guide includes quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Introduction: The Privileged Pyridine Scaffold

Pyridine, a six-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of biologically active compounds, including vitamins, coenzymes, and a significant number of FDA-approved drugs.[2] Its nitrogen atom imparts unique electronic characteristics, distinguishing it from its carbocyclic analog, benzene. The lone pair of electrons on the nitrogen is in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic sextet. The nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring, making pyridine an electron-deficient or π-deficient system.[3][4] This inherent electronic nature is the foundation of its reactivity.

The strategic functionalization of the pyridine ring is a critical aspect of modern drug discovery, allowing for the optimization of a molecule's potency, selectivity, and pharmacokinetic profile.[1][5] Electron-withdrawing groups (EWGs) play a pivotal role in this process by further modulating the electron density of the ring, thereby profoundly influencing its chemical behavior.

The Electronic Landscape of Substituted Pyridines

The placement of an EWG on the pyridine ring significantly alters its electronic distribution. These groups, such as nitro (-NO₂), cyano (-CN), halo (-Cl, -Br), and carbonyl-containing moieties, further decrease the electron density of the ring through both inductive and resonance effects. This electronic perturbation has significant consequences for the various types of reactions the pyridine ring can undergo.

Diagram: Electronic Effects of an EWG on the Pyridine Ring

Caption: General influence of electron-withdrawing groups on pyridine reactivity.

Reactivity Towards Electrophilic Aromatic Substitution (SEAr)

The electron-deficient nature of the pyridine ring inherently disfavors electrophilic aromatic substitution (SEAr) compared to benzene.[4][6] The reaction is further impeded because under the strongly acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium cation. This positive charge dramatically increases the electron-withdrawing effect, further deactivating the ring.[3]

When SEAr does occur, it is under harsh conditions and substitution is directed to the 3-position (meta-position).[7] This is because the intermediates formed from attack at the 2- or 4-positions have a resonance structure where the positive charge resides on the electronegative nitrogen, which is highly unfavorable. Attack at the 3-position avoids this destabilizing arrangement.[3]

The addition of an EWG further deactivates the ring towards SEAr, making such reactions even more challenging and often resulting in very low yields.

Reactivity Towards Nucleophilic Aromatic Substitution (SNAr)

The presence of EWGs, combined with the inherent electron-deficient character of the pyridine ring, significantly activates it towards nucleophilic aromatic substitution (SNAr).[8] This is particularly true when a good leaving group (e.g., a halide) is present at the 2- or 4-position.

The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom when the nucleophilic attack occurs at the 2- or 4-positions, providing substantial stabilization.[10][11][12] Attack at the 3-position does not allow for this delocalization onto the nitrogen, making it much less favorable.[10]

An EWG, especially when positioned to delocalize the negative charge of the Meisenheimer complex (e.g., a nitro group at the 5-position for an attack at the 2-position), will further stabilize the intermediate and accelerate the reaction.

Diagram: Mechanism of SNAr on a Pyridine Ring

References

- 1. researchgate.net [researchgate.net]

- 2. studylib.net [studylib.net]

- 3. retevmo.lilly.com [retevmo.lilly.com]

- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. scholarworks.uark.edu [scholarworks.uark.edu]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. echemi.com [echemi.com]

Navigating the Solubility Landscape of 2-Bromo-5-chloro-3-nitropyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of the crucial chemical intermediate, 2-Bromo-5-chloro-3-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines established methodologies for determining its solubility in various organic solvents, offering a foundational framework for its application in pharmaceutical and chemical synthesis.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary experimental protocols to generate this critical data in-house. The following sections detail standardized procedures for solubility determination, data presentation, and visual workflows to ensure accurate and reproducible results.

Data Presentation: A Framework for Quantitative Analysis

To facilitate a systematic comparison of solubility across different organic solvents, it is recommended to present experimentally determined data in a structured tabular format. The following table serves as a template for recording and organizing quantitative solubility measurements.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Notes |

| Methanol | 25 | [Experimental Data] | e.g., Gravimetric | |

| Ethanol | 25 | [Experimental Data] | e.g., Gravimetric | |

| Isopropanol | 25 | [Experimental Data] | e.g., Gravimetric | |

| Acetone | 25 | [Experimental Data] | e.g., HPLC | |

| Ethyl Acetate | 25 | [Experimental Data] | e.g., HPLC | |

| Dichloromethane | 25 | [Experimental Data] | e.g., HPLC | |

| Acetonitrile | 25 | [Experimental Data] | e.g., Spectroscopic | |

| Tetrahydrofuran (THF) | 25 | [Experimental Data] | e.g., Spectroscopic | |

| Dimethylformamide (DMF) | 25 | [Experimental Data] | e.g., Gravimetric | |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | e.g., Gravimetric | [1] |

Note: Qualitative information suggests solubility of a related compound, 5-Bromo-2-chloro-3-nitropyridine, in DMSO and Methanol[1].

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of this compound in research and development. The following are detailed methodologies for key experimental techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[2][3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dish

-

Analytical balance

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved particles.

-

Transfer the clear filtrate to a pre-weighed evaporation dish.

-

Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of the compound to dry the residue to a constant weight.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculate the solubility in mg/mL by dividing the mass of the dried solute by the volume of the filtrate taken.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[5] This technique relies on creating a calibration curve from standard solutions of known concentrations.

Materials:

-

This compound

-

Selected organic solvent

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (compatible with the mobile phase) at known concentrations.

-

Calibration Curve Generation: Inject each standard solution into the HPLC system and record the peak area from the chromatogram. Plot a calibration curve of peak area versus concentration.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the target organic solvent as described in the gravimetric method (Steps 1-4).

-

Sample Analysis: Withdraw a sample of the clear, filtered supernatant. Dilute this sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

UV-Vis Spectroscopic Method

For compounds that have a chromophore and absorb ultraviolet or visible light, UV-Vis spectroscopy offers a rapid and convenient method for solubility determination.[6] Similar to HPLC, this method requires the generation of a standard curve.

Materials:

-

This compound

-

Selected organic solvent (must be transparent in the wavelength range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the solvent at known concentrations.

-

Calibration Curve Generation: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Preparation of Saturated Solution: Prepare a saturated solution in the same manner as for the gravimetric method.

-

Sample Preparation and Analysis: Filter the saturated solution and dilute a known volume of the filtrate with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Solubility Calculation: Calculate the solubility in the original saturated solution by multiplying the determined concentration by the dilution factor.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in various chemical and pharmaceutical applications. While readily available quantitative data is limited, the experimental protocols detailed in this guide provide a robust framework for researchers to determine its solubility in a range of organic solvents. By employing these standardized methods, scientists can generate reliable and reproducible data, enabling the informed selection of solvent systems for synthesis, purification, and formulation development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-5-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and molecular design, halogenated nitropyridines serve as versatile building blocks. Among these, 2-Bromo-5-chloro-3-nitropyridine is a key intermediate, valued for its specific reactivity in the construction of complex molecules. However, its utility is matched by its potential hazards, necessitating a robust understanding and implementation of safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Compound Identification and Properties

A clear identification of the compound and its physical and chemical properties is the foundation of safe handling.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 75806-86-9 | [1][2] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [1] |

| Molecular Weight | 237.44 g/mol | [1] |

| Appearance | Solid | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [1] |

Signal Word: Danger[1]

Hazard Pictograms:

Toxicological Information

Recommended Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table details the required PPE.

| Protection Type | Specific Equipment | Guidelines | Source |

| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn at all times to protect against splashes and dust. | [2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for integrity before use. Change gloves immediately if contaminated. | [2][4] |

| Body Protection | Flame-resistant lab coat | Should be worn over personal clothing to protect the skin. | [2][4] |

| Respiratory Protection | NIOSH/MSHA approved respirator | Required when handling the solid compound, especially if there is a potential for dust generation. All work with the solid should be conducted in a chemical fume hood. | [2][4] |

Handling and Storage

Proper handling and storage are crucial to maintain the stability of the compound and prevent accidental exposure.

Handling:

-

Avoid contact with skin and eyes.[3]

-

Do not breathe dust.[3]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2][4]

Storage:

-

Store in a well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store locked up.[2]

-

Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are critical.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [2] |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [2] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate personal protective equipment. Keep unprotected persons away. Ensure adequate ventilation.

-

Environmental Precautions: Do not allow the material to be released to the environment without proper governmental permits.

-

Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[5]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Conclusion

This compound is an invaluable reagent in the field of drug discovery and development. However, its potential hazards demand a culture of safety and strict adherence to established protocols. By understanding its properties, recognizing its hazards, and implementing the handling and safety precautions outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

Commercial Suppliers and Synthetic Applications of 2-Bromo-5-chloro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for 2-Bromo-5-chloro-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. It includes a comparative summary of supplier specifications, detailed experimental protocols for its application in common organic reactions, and visualizations of synthetic workflows and reaction mechanisms.

Introduction

This compound (CAS No. 75806-86-9) is a versatile heterocyclic building block essential for the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by the presence of two distinct halogen atoms and a strongly electron-withdrawing nitro group on the pyridine ring, make it a valuable precursor in drug discovery and development. The pyridine scaffold is a common motif in pharmaceuticals, with 43% of small molecule drugs approved by the FDA in 2020 containing this heterocyclic structure.[1] This compound is particularly reactive towards nucleophilic aromatic substitution, enabling the introduction of diverse functional groups.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound for research and development purposes. While availability and specifications are subject to change, the following table summarizes data from several prominent commercial sources to facilitate comparison. Researchers are advised to consult the suppliers directly for the most current information and to request a lot-specific Certificate of Analysis (CoA) to confirm purity and identity.[2]

| Supplier | Product Number (Example) | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| Sigma-Aldrich | ADE000433 | Not specified¹ | 75806-86-9 | C₅H₂BrClN₂O₂ | 237.44 | Solid |

| Oakwood Chemical | 024451 | Not specified | 75806-86-9 | C₅H₂BrClN₂O₂ | 237.45 | - |

| Santa Cruz Biotechnology | sc-266150 | Not specified | 75806-86-9 | C₅H₂BrClN₂O₂ | 237.44 | - |

| Amerigo Scientific | - | 95% | 75806-86-9 | C₅H₂BrClN₂O₂ | 237.44 | - |

| Chem-Impex | 24451 | ≥ 97% (GC) | 75806-86-9 | C₅H₂BrClN₂O₂ | 237.44 | - |

¹ Sigma-Aldrich notes that for this specific "AldrichCPR" product, they do not collect analytical data and the buyer is responsible for confirming identity and purity.

Key Synthetic Applications and Experimental Protocols

This compound is primarily utilized as an intermediate in reactions that leverage the reactivity of its substituted pyridine core. The electron-withdrawing nitro group activates the ring for nucleophilic attack, making reactions like nucleophilic aromatic substitution (SNAr) particularly effective. It also serves as a substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing pyridines. In this compound, the positions ortho and para to the nitro group are activated for nucleophilic attack. The bromine atom at the 2-position is typically the most labile leaving group in SNAr reactions.

This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine.

-

Reagents and Equipment:

-

This compound (1.0 eq)

-

Amine nucleophile (1.1 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) (1.5 - 3.0 eq)

-

Round-bottom flask, magnetic stirrer, condenser, and an inert atmosphere setup (Nitrogen or Argon)

-

Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography).

-

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

-

Stir the mixture until the starting material is fully dissolved.

-

Add the amine nucleophile (1.1 - 2.0 eq) to the solution.

-

Add the base (e.g., K₂CO₃) to the reaction mixture.

-

-

Reaction Conditions:

-

The reaction can be run at temperatures ranging from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the amine.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the desired substituted pyridine product.

-

Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring can also be substituted via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction enables the introduction of aryl, heteroaryl, or vinyl groups.[3][4][5]

The general catalytic cycle for a Suzuki coupling involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.[3][4]

-

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, typically facilitated by a base.[3][4]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4]

A typical Suzuki reaction setup would involve the this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system such as 1,4-dioxane and water.[3][5]

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key reaction mechanism for this compound.

Caption: General experimental workflow for a typical organic synthesis.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-Bromo-5-chloro-3-nitropyridine, a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a bromo, a chloro, and a nitro group—on the pyridine ring offers a platform for selective and sequential functionalization, enabling the synthesis of a diverse array of complex molecules.

Introduction

This compound is a key intermediate for introducing a substituted 3-nitropyridine moiety into organic molecules. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is a crucial aspect of its synthetic utility. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.[1] This chemoselectivity provides a strategic advantage for the stepwise introduction of different substituents.

This document outlines protocols for several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings, specifically tailored for this compound.

Chemoselectivity: C-Br vs. C-Cl

In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf > Cl.[2][3] For this compound, this reactivity difference allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. Achieving high chemoselectivity often depends on the careful selection of the palladium catalyst, ligand, base, and reaction conditions. To target the less reactive C-Cl bond, more electron-rich and bulky phosphine ligands are typically required.[1]

Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organotin compounds used in the Stille coupling are toxic and should be handled with extreme care.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[5][6]

General Protocol:

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).[7][8] Add a suitable palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, XPhos, or PPh₃, 4-10 mol%).[7] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), is then added.[7] The reaction mixture is heated to 80-100°C and stirred for 4-12 hours, with the progress monitored by TLC or LC-MS.[7] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | Est. >85 |

| 2 | Pd(PPh₃)₄ | - | K₃PO₄ | Toluene/H₂O | 90 | 12 | Est. >80 |

Estimated yields are based on typical outcomes for similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[9][10]

General Protocol:

In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol). This compound (1.0 mmol) and the desired amine (1.2 mmol) are then added, followed by an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane. The reaction vessel is sealed and heated to 80-110°C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | 18 | Est. >80 |

| 2 | Pd(OAc)₂ | Xantphos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | Est. >75 |

Estimated yields are based on typical outcomes for similar substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12]

General Protocol:

To a Schlenk flask containing this compound (1.0 mmol) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) is added an anhydrous solvent such as THF or DMF.[13] A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-3 mol%) and the terminal alkyne (1.2 mmol) are then added, followed by a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which can also serve as a co-solvent.[13] The reaction mixture is degassed and then stirred at room temperature to 60°C until the starting material is consumed, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | CuI | Et₃N | THF | 50 | 6 | Est. >90 |

| 2 | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | RT | 12 | Est. >85 |

Estimated yields are based on typical outcomes for similar substrates.

Heck Coupling

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene in the presence of a base and a palladium catalyst.[14]

General Protocol:

A mixture of this compound (1.0 mmol), an alkene (e.g., styrene or an acrylate, 1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., PPh₃ or a phosphine-free system may be used), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is prepared in a sealed tube. The mixture is degassed and heated to 80-140°C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Table 4: Representative Conditions for Heck Coupling

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 16 | Est. >70 |

| 2 | PdCl₂ | - | K₂CO₃ | Acetonitrile | 100 | 24 | Est. >65 |

Estimated yields are based on typical outcomes for similar substrates.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.[4][15]

General Protocol:

In an inert atmosphere, a flask is charged with this compound (1.0 mmol), an organostannane (e.g., an aryltributylstannane, 1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent such as toluene or DMF.[16] The mixture is heated to 80-110°C and stirred until the reaction is complete (monitored by TLC or LC-MS).[16] Upon completion, the reaction is cooled and may be treated with a saturated aqueous solution of KF to precipitate tin byproducts, which can then be filtered off.[4] The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Table 5: Representative Conditions for Stille Coupling

| Entry | Palladium Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | Est. >80 |

| 2 | Pd₂(dba)₃ | AsPh₃ | DMF | 90 | 18 | Est. >75 |

Estimated yields are based on typical outcomes for similar substrates.

Negishi Coupling

The Negishi coupling is the reaction of an organozinc compound with an organic halide.[17][18]

General Protocol: